molecular formula C16H22ClN3O4S B2602115 N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide CAS No. 898406-70-7

N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide

Cat. No.: B2602115
CAS No.: 898406-70-7
M. Wt: 387.88
InChI Key: WDMGULAXWFULND-UHFFFAOYSA-N
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Description

N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide is a complex organic compound that features a piperidine ring substituted with a 4-chlorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with a 4-chlorobenzenesulfonyl group. This can be achieved through a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-methylethanediamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring or the benzenesulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may play a key role in binding to these targets, while the piperidine ring provides structural stability. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with sulfonyl groups, such as N-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]morpholine-4-carboxamide and propan-2-yl N-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]carbamate .

Uniqueness

What sets N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide apart is its specific substitution pattern, which may confer unique binding properties and reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N'-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O4S/c1-18-15(21)16(22)19-10-9-13-4-2-3-11-20(13)25(23,24)14-7-5-12(17)6-8-14/h5-8,13H,2-4,9-11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMGULAXWFULND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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